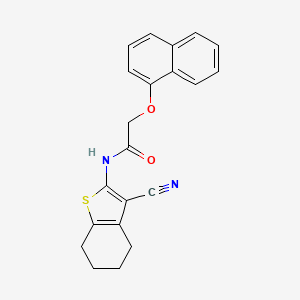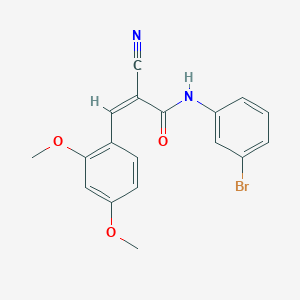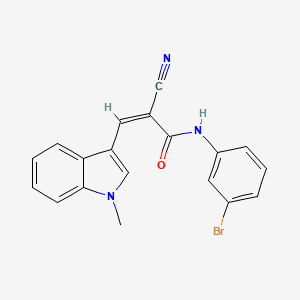
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide
Descripción general
Descripción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in immune cell signaling, making it a potential target for the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide inhibits the SYK pathway by binding to the ATP-binding site of SYK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide also inhibits the activation of immune cells such as macrophages, dendritic cells, and mast cells, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been shown to decrease the phosphorylation of SYK and downstream signaling molecules such as BTK, PLCγ2, and AKT, leading to the inhibition of B-cell receptor signaling. It also inhibits the production of cytokines and chemokines involved in the pathogenesis of autoimmune diseases. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of the SYK pathway, making it a valuable tool for studying the role of SYK in various diseases. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has also been shown to have a favorable pharmacokinetic profile, allowing for easy administration in animal models. However, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has some limitations. It has not been tested in clinical trials, and its safety and efficacy in humans are unknown. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide may have off-target effects on other kinases, which could complicate its use in lab experiments.
Direcciones Futuras
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has several potential future directions. It could be further developed as a therapeutic agent for the treatment of various autoimmune diseases and cancers. Clinical trials could be conducted to determine its safety and efficacy in humans. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide could also be used as a tool for studying the role of SYK in other diseases such as asthma and inflammatory bowel disease. Additionally, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide could be used in combination with other therapies to enhance their efficacy.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has been extensively studied in preclinical models for the treatment of various autoimmune diseases and cancers. It has shown promising results in inhibiting the proliferation of B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma cells. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-(1-naphthyloxy)acetamide has also been shown to inhibit the activation of immune cells responsible for autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c22-12-17-16-9-3-4-11-19(16)26-21(17)23-20(24)13-25-18-10-5-7-14-6-1-2-8-15(14)18/h1-2,5-8,10H,3-4,9,11,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQSHWSRJUZMOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3739422.png)


![2-cyano-N-(4-fluorophenyl)-3-[5-(phenylthio)-2-furyl]acrylamide](/img/structure/B3739457.png)

![4-chloro-3-nitro-N-[2-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B3739471.png)
![5-(3-nitrophenyl)-N-[4-(4-pyridinylmethyl)phenyl]-2-furamide](/img/structure/B3739474.png)
![5-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B3739479.png)
![N-cycloheptyl-2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}benzamide](/img/structure/B3739487.png)
![N'-{5-bromo-1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}nicotinohydrazide](/img/structure/B3739506.png)

![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3739523.png)
![[(6-bromo-2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B3739534.png)